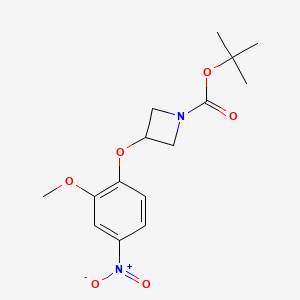
Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H20N2O6 and a molecular weight of 324.33 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves several steps . The process begins with the dissolution of l-fluoro-2-methoxy-4-nitro-benzene and 3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester in tetrahydrofuran (THF). This solution is cooled to 0°C under nitrogen. A 1M THF solution of tert-BuOK is then added dropwise. After stirring for 30 minutes at 0°C, the solution is diluted with water. The mixture is stirred for 5 minutes, then extracted with tert-butyl methyl ether. The organic solutions are combined, washed with brine, dried, and concentrated. The solid is dried in vacuo at 45°C for 20 hours to obtain the title compound as a yellow solid .Molecular Structure Analysis
The molecular structure of Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate is represented by the SMILES notation: CC©©OC(=O)N1CC(C1)OC2=C(C=C(C=C2)N+[O-])OC .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the dissolution of l-fluoro-2-methoxy-4-nitro-benzene and 3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester in THF, followed by the addition of a 1M THF solution of tert-BuOK . The reaction conditions involve cooling to 0°C under nitrogen and stirring at 0°C .Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate include a molecular weight of 324.33 . More specific properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its structure allows for the introduction of the azetidine ring into more complex molecules, which can be beneficial in synthesizing novel pharmaceuticals. The tert-butyl group can be easily removed under acidic conditions, revealing a carboxylic acid that can be further manipulated .
Medicinal Chemistry
In medicinal chemistry, this compound could be used to develop new drugs. The nitro group and the methoxy group are common functionalities in drug molecules, and their presence in this compound provides a starting point for the synthesis of potential therapeutic agents .
Material Science
The unique properties of this compound may be explored in material science for the development of new polymers. The azetidine ring could be used to create polymers with enhanced mechanical strength or thermal stability .
Catalysis
The compound could act as a ligand for catalysts in chemical reactions. The oxygen and nitrogen atoms in the molecule could coordinate to metal centers, potentially leading to catalysts that are more selective or active .
Bioconjugation
Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate could be used in bioconjugation techniques. The molecule could be attached to proteins or other biomolecules, allowing for the study of biological processes or the development of targeted drug delivery systems .
Agricultural Chemistry
In the field of agricultural chemistry, this compound might be utilized to synthesize new pesticides or herbicides. The structural elements of the compound could be modified to interact with specific biological targets in pests or weeds .
Analytical Chemistry
It could be used as a standard or reagent in analytical chemistry. The compound’s distinct spectroscopic properties might make it suitable for use in calibrating instruments or as a reagent in chemical assays .
Environmental Science
Lastly, the compound’s potential degradation products and their environmental impact could be studied. Understanding how this compound breaks down in the environment is crucial for assessing its safety and ecological effects .
Propriétés
IUPAC Name |
tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6/c1-15(2,3)23-14(18)16-8-11(9-16)22-12-6-5-10(17(19)20)7-13(12)21-4/h5-7,11H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGYXNNTJRXWKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676470 | |
| Record name | tert-Butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate | |
CAS RN |
960401-34-7 | |
| Record name | tert-Butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(Dimethylamino)butoxy]nicotinic acid](/img/structure/B1394057.png)
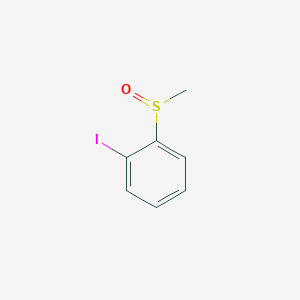
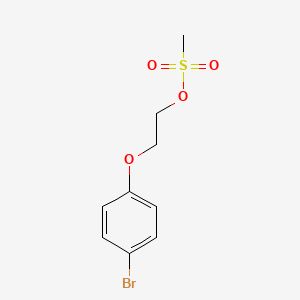
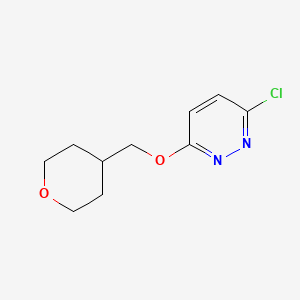
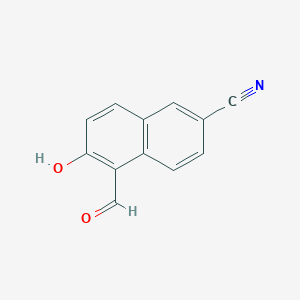
![6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid](/img/structure/B1394066.png)
![6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1394069.png)
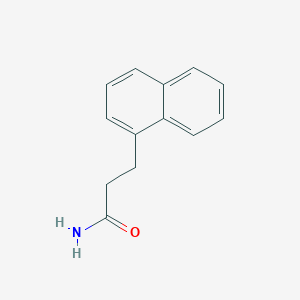


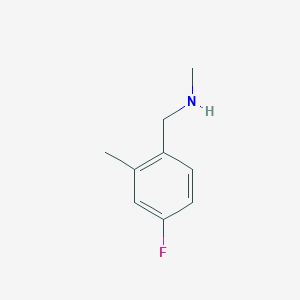
![N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B1394077.png)
![N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine](/img/structure/B1394078.png)